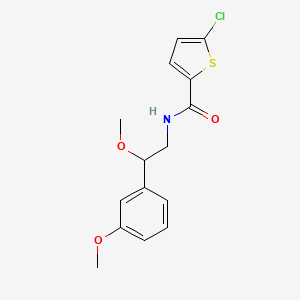
5-chloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as OSM-S-106 and belongs to the class of thiophene carboxamides.
Scientific Research Applications
Catalytic Protodeboronation
5-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide: has been utilized in catalytic protodeboronation reactions. Unlike the well-established functionalizing deboronation of alkyl boronic esters, protodeboronation is less explored. Researchers have reported a radical-based approach for the protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This method enables the formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation .
Greener Amine Synthesis
The compound serves as a catalyst for greener amine synthesis via transfer hydrogenation of imines. This process allows for efficient reductive amination, contributing to sustainable and environmentally friendly synthetic routes .
Formal Anti-Markovnikov Hydroamination
In addition to its role in hydromethylation, 5-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide enables formal anti-Markovnikov hydroamination of terminal olefins. This reaction pattern is valuable for constructing complex molecules with specific regioselectivity .
Antimicrobial Properties
Among its derivatives, compound 12 has demonstrated significant inhibitory effects against various microorganisms, including B. subtilis, E. coli, P. vulgaris, and S. aureus. These findings highlight its potential as an antimicrobial agent .
Total Synthesis Applications
Researchers have employed the protodeboronation strategy in the formal total synthesis of natural products. Notably, it played a crucial role in the synthesis of δ-®-coniceine and indolizidine 209B, showcasing its versatility in complex molecule assembly .
Suzuki–Miyaura Coupling
While not directly related to the compound, understanding boron reagents is essential. Boronic esters, including pinacol boronic esters, are widely used in Suzuki–Miyaura coupling reactions. Although this review doesn’t specifically mention our compound, it provides insights into the broader field of boron-based cross-coupling reactions .
Mechanism of Action
Target of Action
A similar compound, “5-chloro-2-methoxy-n- [2- (4-sulfamoylphenyl)ethyl]benzamide”, has been reported as an intermediate in the synthesis of glyburide , which is a drug used to treat type 2 diabetes by stimulating the release of insulin from the pancreas .
Mode of Action
It’s worth noting that the compound might interact with its targets through a radical approach . This could involve the transfer of electrons, leading to changes in the target molecules .
Biochemical Pathways
A related process, the protodeboronation of pinacol boronic esters, has been reported . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Result of Action
Given its potential role in the synthesis of glyburide , it might contribute to the stimulation of insulin release, thereby helping to regulate blood glucose levels.
properties
IUPAC Name |
5-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-19-11-5-3-4-10(8-11)12(20-2)9-17-15(18)13-6-7-14(16)21-13/h3-8,12H,9H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZMAAMIIORMAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC=C(S2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

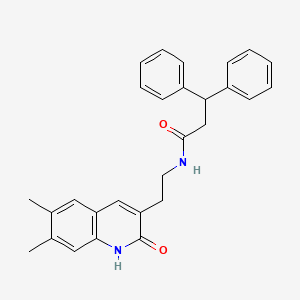

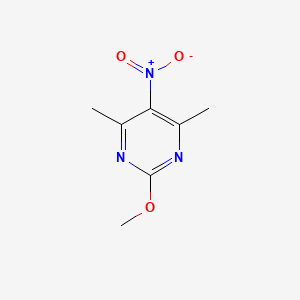
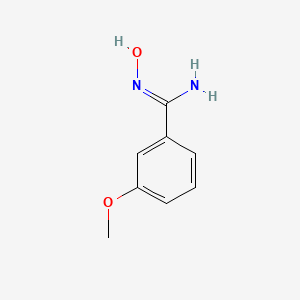
![3-benzyl-N-(4-isopropylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2400008.png)
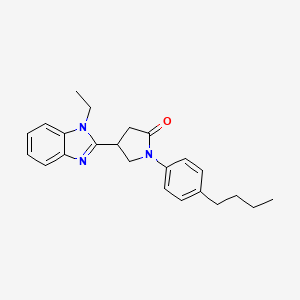
![1-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2400010.png)
![2-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2400011.png)
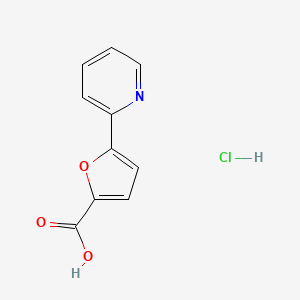
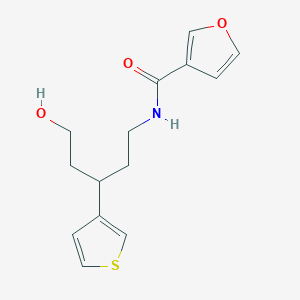

![7-Phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2400020.png)

